molecular formula C11H8ClNO2 B1592821 4-Chloro-2-methylquinoline-7-carboxylic acid CAS No. 1150618-20-4

4-Chloro-2-methylquinoline-7-carboxylic acid

Cat. No.: B1592821
CAS No.: 1150618-20-4
M. Wt: 221.64 g/mol
InChI Key: OYEQPWTUUHEXCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-7-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 7th position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline-7-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Halogenation: Chlorination of the quinoline ring at the 4th position using chlorine gas or a suitable chlorinating agent.

  • Methylation: Introduction of a methyl group at the 2nd position using methylating agents such as methyl iodide or dimethyl sulfate.

  • Carboxylation: Conversion of the quinoline derivative to the carboxylic acid form at the 7th position using oxidizing agents like potassium permanganate or nitric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: Substitution reactions at the chlorine or methyl positions can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Reduced Quinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinoline Derivatives: Resulting from substitution reactions.

Scientific Research Applications

4-Chloro-2-methylquinoline-7-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex quinoline derivatives.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-2-methylquinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Chloro-2-methylquinoline-7-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • 7-Chloro-2-methylquinoline-4-carboxylic acid: Similar structure but with different positions of chlorine and carboxylic acid groups.

  • 4-Chloro-7-methoxyquinoline-6-carboxamide: Contains a methoxy group instead of a carboxylic acid group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-chloro-2-methylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQPWTUUHEXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622072
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-20-4
Record name 4-Chloro-2-methyl-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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